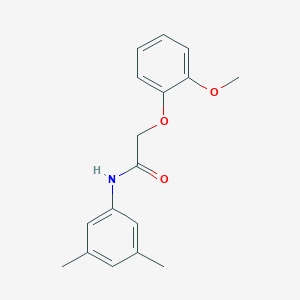
N-(3,5-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DPA is a chemical compound that belongs to the class of acetamides. It was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, DPA has been studied for its potential therapeutic applications, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of DPA is not fully understood. However, it is believed to work by modulating the activity of certain proteins in the brain, including amyloid-beta and tau proteins, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
DPA has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of DPA is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
未来方向
There are several areas of future research that could be explored with regards to DPA. One area is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another area is to better understand its mechanism of action and how it interacts with other proteins in the brain. Finally, there is a need to explore the potential side effects of DPA and to determine the optimal dosage for therapeutic use.
In conclusion, DPA is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. While its mechanism of action is not fully understood, it has been shown to have a number of biochemical and physiological effects, particularly in the field of neuroscience. There are several areas of future research that could be explored to better understand the potential therapeutic applications of DPA.
合成方法
DPA is synthesized through a multistep process that involves the reaction of 3,5-dimethylphenylamine with 2-methoxyphenol. The resulting product is then reacted with chloroacetyl chloride to form the final compound.
科学研究应用
DPA has been studied for its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer.
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-8-13(2)10-14(9-12)18-17(19)11-21-16-7-5-4-6-15(16)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI 键 |
DOWMXGNPJUMILH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2OC)C |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide](/img/structure/B258952.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B258955.png)

![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)